molecular formula C21H14ClN3O2S B11581614 (2Z)-6-(4-chlorobenzyl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11581614
M. Wt: 407.9 g/mol
InChI Key: TYTDDJOHKDRABT-DFBITEFZSA-N
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Description

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include chlorinated aromatic compounds, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Industrial methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications. The preparation method of the present invention is simple and easy to implement and suitable for industrial large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique thiazolotriazine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H14ClN3O2S

Molecular Weight

407.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H14ClN3O2S/c22-16-11-9-15(10-12-16)13-17-19(26)23-21-25(24-17)20(27)18(28-21)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2/b7-4+,18-8-

InChI Key

TYTDDJOHKDRABT-DFBITEFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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